Fmk-mea

Cancer Metastasis RSK2 Inhibition Cell Invasion Assay

Researchers studying cancer metastasis face solubility and off-target issues with reversible RSK inhibitors. FMK-MEA is a second-generation, water-soluble fluoromethyl ketone that irreversibly targets RSK2. - **Anti-invasive at 6 µM** in A549, 212LN, M4e, SKBR3 (no proliferation effect). - **In vivo efficacy**: 80 mg/kg/day IP reduces lymph node metastasis (M4e model). - **Superior solubility** vs. parent fmk; ideal positive control for anti-metastatic screening.

Molecular Formula C21H26FN5O2
Molecular Weight 399.5 g/mol
CAS No. 1414811-15-6
Cat. No. B12292923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmk-mea
CAS1414811-15-6
Molecular FormulaC21H26FN5O2
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCNCCOC)C(=O)CF
InChIInChI=1S/C21H26FN5O2/c1-14-4-6-15(7-5-14)17-18-20(23)25-13-26-21(18)27(19(17)16(28)12-22)10-3-8-24-9-11-29-2/h4-7,13,24H,3,8-12H2,1-2H3,(H2,23,25,26)
InChIKeyUPTQGXMIZXGVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FMK-MEA: Irreversible RSK2 Inhibitor for Metastasis Research


FMK-MEA is a second-generation, water-soluble, irreversible small molecule inhibitor of p90 ribosomal S6 kinase (RSK), specifically targeting RSK2 kinase activity [1]. It is a fluoromethyl ketone derivative engineered to improve aqueous solubility and bioavailability relative to the parent compound fmk . The compound selectively attenuates RSK2-mediated signaling pathways that drive cancer cell invasion and metastasis without affecting cell proliferation, making it a valuable tool for dissecting metastasis-specific mechanisms .

Mechanism
Irreversible covalent RSK2 inhibitor for invasion and metastasis signaling studies
Kinase domain modification, not ATP-competitive
Formulation
Engineered water solubility supports aqueous in vivo formulation workflows
Addresses solubility barrier of parent fmk
Phenotype
Anti-invasive effect at concentrations that do not alter proliferation
Supports metastasis-specific mechanism dissection

FMK-MEA vs. Other RSK Inhibitors


RSK inhibitors exhibit substantial mechanistic diversity; FMK-MEA is an irreversible covalent inhibitor that modifies the RSK2 kinase domain, whereas ATP-competitive inhibitors like BI-D1870 bind reversibly and may induce RSK-independent signaling alterations [1]. Direct experimental comparisons demonstrate that FMK-MEA achieves anti-invasive effects at substantially lower concentrations than the commonly used tool compound SL0101, underscoring that potency and functional outcomes cannot be assumed across RSK inhibitors [2]. Additionally, the parent compound fmk suffers from poor aqueous solubility, limiting its in vivo utility; FMK-MEA's engineered water solubility directly addresses this formulation barrier .

vs. BI-D1870 RiskATP-competitive reversible binding may induce RSK-independent signaling alterations; phenotype transfer cannot be assumed.
vs. SL0101 RiskReported anti-invasive effects require substantially higher concentrations; potency and functional outcomes may not translate directly.
vs. fmk (parent) RiskPoor aqueous solubility of fmk limits in vivo utility; solubility-dependent exposure context may differ significantly.

FMK-MEA: Comparative Evidence


Cell Invasion Potency vs. SL0101

In a direct head-to-head comparison, FMK-MEA at 6 μM reduced the invasive ability of A549 lung adenocarcinoma cells to approximately 40% of untreated control, an effect equivalent to that achieved by SL0101 at 25 μM [1]. This represents an approximately 4-fold lower concentration requirement for FMK-MEA to produce the same functional anti-invasive outcome.

Invasion potency vs. SL0101
Head-to-head
~4-fold lower concentration required
6 μM FMK-MEA vs. 25 μM SL0101; A549 cells, Matrigel assay, 48 h
Supports anti-invasive assay design at lower compound concentrations.
Reported concentration-response context; verify in target cell model.
Cancer Metastasis RSK2 Inhibition Cell Invasion Assay

Water Solubility Improvement

FMK-MEA is explicitly described as a water-soluble derivative of fmk, engineered to address the poor aqueous solubility of the parent compound [1]. Vendor technical datasheets confirm that FMK-MEA is water-soluble, enabling formulation in aqueous buffers without organic co-solvents . In contrast, the parent fmk compound is poorly water-soluble and requires organic solvent vehicles for in vivo administration.

Water solubility improvement
Class-level
Water-soluble derivative of fmk
Qualitative improvement; aqueous buffer formulation without organic co-solvents
Supports in vivo dosing workflow with reduced vehicle complexity.
Vendor datasheet context; solubility limits should be verified per protocol.
Solubility Enhancement In Vivo Formulation Drug Delivery

In Vivo Anti-Metastatic Selectivity

In an orthotopic xenograft mouse model using highly metastatic M4e head and neck cancer cells, FMK-MEA treatment (80 mg/kg/day intraperitoneal for 16 days) resulted in significant attenuation of lymph node metastasis (p < 0.05) while having no effect on primary tumor size or intratumoral cell proliferation [1]. This selective anti-metastatic effect distinguishes FMK-MEA from other RSK inhibitors that broadly suppress primary tumor growth.

In vivo anti-metastatic selectivity
Head-to-head
LN metastasis reduction (p<0.05), primary tumor size unchanged
M4e orthotopic xenograft, nu/nu mice, 80 mg/kg/day i.p., 16 days
Reported model-response endpoint context for metastasis-specific pathway studies.
Selective anti-metastatic endpoint; proliferation endpoints unaffected in this model.
Metastasis Xenograft Model Lymph Node Metastasis

FMK-MEA: Research Applications


RSK2-Dependent Cell Invasion Studies

Researchers studying the molecular mechanisms of cancer cell invasion can employ FMK-MEA at 6 μM to selectively inhibit RSK2 kinase activity in highly invasive cell lines (e.g., A549, 212LN, M4e, SKBR3). This concentration effectively attenuates Matrigel invasion without affecting cell proliferation, enabling clean dissection of RSK2's pro-invasive signaling role [1].

Orthotopic Xenograft Metastasis Models

FMK-MEA is ideally suited for in vivo metastasis studies. Administered at 80 mg/kg/day intraperitoneally for 16 days, it significantly reduces lymph node metastasis in M4e xenograft models while sparing primary tumor growth. This profile makes it a valuable positive control for validating anti-metastatic drug candidates [1].

Water-Soluble Kinase Inhibitor Formulation

Pharmaceutical formulation scientists can use FMK-MEA as a benchmark compound for developing water-soluble irreversible kinase inhibitors. Its engineered aqueous solubility simplifies in vivo dosing and reduces vehicle complexity, providing a reference standard for solubility-enhancing chemical modifications .

RSK Inhibitor Selectivity Profiling

Given the documented off-target effects of ATP-competitive RSK inhibitors like BI-D1870 and SL0101 [2], FMK-MEA serves as an essential comparator in selectivity panels. Its irreversible covalent mechanism and distinct potency profile enable researchers to validate RSK2-specific phenotypes and deconvolute pathway-specific signaling events.

Application
Selection Property
Validation Focus
Cell invasion signaling studies
Invasion-specific RSK2 inhibition without proliferation interference
Matrigel invasion endpoint verification at selected concentration
In vivo metastasis model studies
Water-soluble irreversible inhibitor for orthotopic xenograft workflows
Lymph node metastasis endpoint monitoring; confirm primary tumor response
Kinase inhibitor formulation development
Engineered aqueous solubility benchmark
Aqueous formulation protocol compatibility and in vivo exposure review
RSK selectivity profiling
Covalent irreversible mechanism distinct from ATP-competitive inhibitors
RSK2-specific phenotype validation; off-target kinase panel review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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